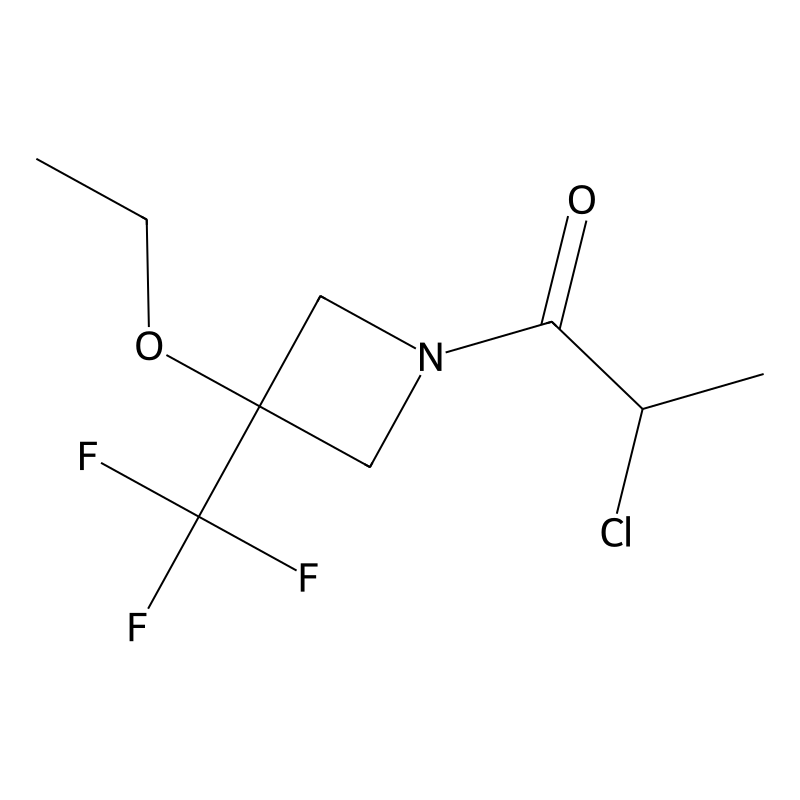

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 259.65 g/mol. This compound is characterized by its unique structure, which includes a chloro substituent, an ethoxy group, and a trifluoromethyl azetidine moiety. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities, making it of interest in medicinal chemistry and pharmaceutical research .

As a ketone, 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one can undergo several typical reactions associated with carbonyl compounds, such as nucleophilic additions and reductions. The azetidine ring may also participate in various transformations, including ring-opening reactions under certain conditions. The compound's reactivity is influenced by its functional groups, which can modulate enzyme activity or receptor binding due to their structural characteristics .

Common reaction types include:

- Nucleophilic addition: Nucleophiles can attack the electrophilic carbonyl carbon.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents.

- Substitution reactions: The chloro group can be replaced by other nucleophiles.

Preliminary studies suggest that 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one may exhibit biological activity due to its structural features, particularly the azetidine moiety. Compounds containing azetidine rings are often investigated for their pharmacological properties, including antimicrobial and anticancer activities. The trifluoromethyl group is also known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy in biological systems .

The synthesis of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one typically involves several multi-step organic reactions. While specific methods may vary, a general approach includes:

- Formation of the azetidine ring: This may involve cyclization reactions using appropriate precursors.

- Introduction of the ethoxy group: This can be achieved through alkylation or etherification processes.

- Chlorination: The introduction of the chloro substituent often requires halogenation reactions under controlled conditions.

- Final assembly: Combining all components to form the final product through condensation or other coupling reactions.

Each step necessitates careful control of reaction conditions to optimize yield and purity, often employing techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy for monitoring.

The applications of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one primarily lie in medicinal chemistry and drug development. Its unique structure suggests potential uses in:

- Pharmaceuticals: As a lead compound for developing new therapeutic agents.

- Research: For studying enzyme interactions and biological pathways due to its potential biological activities.

The compound is intended for research purposes only and is not designed for therapeutic applications at this stage.

Interaction studies involving 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one focus on its ability to modulate biological targets. Such studies typically assess:

- Binding affinity: Evaluating how well the compound interacts with specific receptors or enzymes.

- Mechanism of action: Understanding how the compound exerts its effects at the molecular level.

These studies are crucial for determining the compound's potential therapeutic applications and guiding further development efforts .

Several compounds share structural similarities with 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one. Here are some notable examples:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one | 2098136-46-8 | C10H15ClF3NO2 | 273.68 g/mol |

| 1-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one | 2097952-04-8 | C9H15F3N2O2 | 240.22 g/mol |

Uniqueness

The uniqueness of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one lies in its specific combination of functional groups, particularly the trifluoromethyl azetidine moiety and the chloro substituent, which may enhance its biological activity compared to similar compounds that lack these features. This structural complexity could lead to distinct pharmacological profiles, making it a candidate for further investigation in drug discovery .

The molecular structure of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one presents a complex arrangement of functional groups centered around a four-membered azetidine ring system . The compound exhibits the molecular formula C₉H₁₃ClF₃NO₂ with a molecular weight of 259.65 g/mol [2]. Crystallographic investigations of related azetidine derivatives have revealed that the four-membered ring adopts a non-planar conformation to minimize ring strain, characterized by specific geometric parameters that distinguish it from larger heterocyclic systems [3] [4].

X-ray diffraction studies of azetidine derivatives consistently demonstrate that these four-membered rings exhibit puckered conformations rather than planar geometries [3] [4]. The dihedral angle in azetidine ring systems typically ranges from 150° to 180°, with most structures showing values around 153-154°, indicating a significant deviation from planarity [5]. This puckering is essential for minimizing the considerable ring strain inherent in four-membered heterocycles [6] [7].

The bond lengths within the azetidine ring system show characteristic features of strained cyclic structures [5]. Carbon-nitrogen bonds in the ring typically measure 1.47-1.49 Å, which represents a slight elongation compared to acyclic analogues due to ring strain effects [6] [5]. Carbon-carbon bonds within the ring are similarly affected, measuring approximately 1.55-1.57 Å [5]. The endocyclic bonds generally exhibit greater length than their exocyclic counterparts, a phenomenon attributed to the inherent strain in the four-membered ring architecture [5].

Table 1: Crystallographic Bond Length Parameters for Azetidine Derivatives

| Bond Type | Typical Length (Å) | Strain Effect | Reference System |

|---|---|---|---|

| C-N (ring) | 1.47-1.49 | Elongated | Azetidine structures [5] |

| C-C (ring) | 1.55-1.57 | Elongated | Four-membered rings [6] |

| C-O (ethoxy) | 1.41-1.43 | Normal | Aliphatic ethers [8] |

| C-F (trifluoromethyl) | 1.32-1.34 | Shortened | Fluorinated groups [8] |

| C=O (carbonyl) | 1.21-1.23 | Normal | Amide carbonyls |

The presence of multiple substituents on the azetidine ring, particularly the ethoxy and trifluoromethyl groups at the 3-position, introduces additional complexity to the crystallographic structure [9] [10]. These bulky substituents can influence the overall molecular conformation and packing arrangements in the crystal lattice [9]. The trifluoromethyl group, being highly electronegative, tends to adopt conformations that minimize steric interactions while maximizing favorable electrostatic arrangements [11] [8].

Conformational Studies of the Azetidine Ring System

The conformational behavior of the azetidine ring in 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is governed by the delicate balance between ring strain relief and steric interactions among substituents [12] [6]. Four-membered rings exhibit unique conformational preferences compared to their larger counterparts, primarily due to their inherent high ring strain energy [13] [7].

Computational studies have established that azetidine rings prefer puckered conformations over planar arrangements [12] [6]. The puckering angle, typically measured as the dihedral angle between specific ring planes, ranges from 24.9° to 28° based on density functional theory calculations [6]. This puckering allows for partial relief of the substantial ring strain present in the planar conformation, with energy differences of approximately 5.9 kJ/mol favoring the puckered form [7] [5].

The conformational dynamics of azetidine rings involve rapid interconversion between equivalent puckered forms through a planar transition state [7]. This process, known as ring inversion or pseudorotation, occurs with relatively low energy barriers due to the shallow potential energy surface characteristic of four-membered rings [7] [14]. The presence of substituents, particularly bulky groups like trifluoromethyl and ethoxy, can significantly influence these conformational preferences by introducing additional steric constraints [12] [9].

Table 2: Conformational Parameters of Azetidine Ring Systems

| Parameter | Value Range | Method | Reference |

|---|---|---|---|

| Puckering Angle | 24.9-28° | DFT Calculations [6] | |

| Dihedral Angle | 150-180° | X-ray Analysis [5] | |

| Ring Strain Energy | 25-26 kcal/mol | Computational [13] | |

| Inversion Barrier | 5.9 kJ/mol | Theoretical [7] |

Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational behavior of azetidine derivatives [15]. The geminal proton-proton coupling constants on carbons adjacent to nitrogen typically range from 5-7.5 Hz, with cis coupling constants being larger than trans coupling constants [15]. These coupling patterns serve as diagnostic tools for determining the relative stereochemistry and conformational preferences of substituted azetidines [15].

The rapid nitrogen inversion commonly observed in azetidine systems contributes to the conformational complexity of these molecules [15]. This process allows substituents on the nitrogen atom to rapidly interchange between axial and equatorial orientations, effectively averaging their steric and electronic effects in solution [12] [15]. The magnitude of vicinal coupling constants, with cis relationships showing values of 6-7.5 Hz and trans relationships showing approximately 3.0 Hz, provides important structural information [15].

Electronic Effects of Trifluoromethyl and Ethoxy Substituents

The electronic characteristics of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one are significantly influenced by the presence of both electron-withdrawing trifluoromethyl and electron-donating ethoxy substituents [16] [17] [8]. These substituents create a complex electronic environment that affects molecular stability, reactivity patterns, and conformational preferences [16] [18].

The trifluoromethyl group exhibits strong electron-withdrawing properties through both inductive and field effects [17] [8]. This substituent significantly increases the electronegativity of the carbon center to which it is attached, creating a pronounced dipole moment of approximately 2.5 Debye [16]. The electron-withdrawing nature of the trifluoromethyl group stabilizes adjacent negative charge density while destabilizing positive charge accumulation [17] [8].

Computational studies reveal that trifluoromethyl substituents cause measurable changes in bond lengths and electron density distribution [11] [19]. The carbon-fluorine bonds in trifluoromethyl groups are characteristically short, measuring 1.32-1.34 Å, reflecting the high electronegativity of fluorine and the partial ionic character of these bonds [8] [19]. The presence of three fluorine atoms creates a highly polarized carbon center that significantly influences the electronic properties of adjacent functional groups [8].

Table 3: Electronic Properties of Key Substituents

| Substituent | Electronic Effect | Electronegativity | Dipole Moment | Bond Length Effect |

|---|---|---|---|---|

| Trifluoromethyl | Electron-withdrawing | High [8] | 2.5 D [16] | Shortens C-F [19] |

| Ethoxy | Electron-donating | Moderate [20] | Variable | Lengthens C-O [8] |

| Chloro | Electron-withdrawing | High [17] | 1.5 D | Normal C-Cl |

The ethoxy substituent provides electron density through both inductive donation from the alkyl portion and mesomeric donation from the oxygen lone pairs [17] [20]. This electron-donating character creates a counterbalancing effect to the electron-withdrawing trifluoromethyl group, resulting in a complex electronic environment around the azetidine ring [20]. The conformational preferences of ethoxy groups are influenced by the gauche effect and anomeric-like interactions that favor specific orientations relative to the ring system [20].

Orbital interactions between the ethoxy and trifluoromethyl substituents create unique electronic environments that influence molecular stability and reactivity [11] [8]. The electron density distribution shows significant polarization, with the trifluoromethyl carbon bearing substantial positive character while the ethoxy oxygen retains negative character [8] [20]. These electronic effects propagate through the molecular framework, influencing the properties of the carbonyl group and the overall molecular dipole moment [16] [18].

The combined electronic effects of these substituents enhance the thermal stability of the compound without significantly altering fundamental structural characteristics [18]. This stability enhancement is attributed to the electronic stabilization provided by the electron-withdrawing trifluoromethyl group, which helps distribute and stabilize charge density throughout the molecular framework [18].

Computational Modeling of Steric Interactions

Computational modeling studies of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one reveal complex steric interactions arising from the bulky substituents positioned on the constrained azetidine ring framework [9] [10] [21]. Density functional theory calculations provide detailed insights into the three-dimensional arrangement of atoms and the resulting steric strain patterns [21] [22].

The trifluoromethyl group, despite its compact van der Waals volume, creates significant steric interactions due to the rigidity of the carbon-fluorine bonds and the tetrahedral arrangement of the fluorine atoms [11] [9]. Computational analysis shows that the trifluoromethyl substituent adopts specific orientations to minimize unfavorable contacts with other molecular components [11]. The rotational barrier around the carbon-carbon bond connecting the trifluoromethyl group to the azetidine ring ranges from 9.0 to 10.1 kcal/mol, depending on the local steric environment [11].

Steric interactions between the ethoxy group and the trifluoromethyl substituent create conformational constraints that influence the overall molecular geometry [9] [20]. The ethoxy group exhibits conformational flexibility, but this flexibility is restricted by the presence of the bulky trifluoromethyl neighbor [20]. Computational studies indicate that preferred conformations minimize direct steric contacts between the ethyl portion of the ethoxy group and the fluorine atoms of the trifluoromethyl substituent [9].

Table 4: Computational Steric Interaction Parameters

| Interaction Type | Energy Barrier (kcal/mol) | Distance (Å) | Computational Method |

|---|---|---|---|

| CF₃ Rotation | 9.0-10.1 | - | DFT [11] |

| Ethoxy Rotation | 3.5-4.2 | - | Molecular Mechanics [20] |

| Ring Puckering | 1.4 | - | MP2 [14] |

| N-Inversion | 0.5-2.0 | - | Ab initio [12] |

The constrained geometry of the azetidine ring amplifies steric interactions by forcing substituents into close proximity [9] [22]. Van der Waals calculations show that the effective volume occupied by the substituted azetidine unit is significantly larger than would be predicted from simple additive models [22]. This volume expansion reflects the conformational restrictions imposed by the ring system and the resulting steric strain [22].

Computational analysis using various density functional theory methods consistently shows that steric interactions play a dominant role in determining the preferred conformations of heavily substituted azetidine derivatives [21] [22]. The B3LYP functional with appropriate basis sets provides reliable predictions of steric interaction energies and conformational preferences for these systems [21]. Higher-level coupled cluster calculations confirm the trends observed with density functional methods while providing more accurate quantitative estimates of interaction energies [21].

Nucleophilic Acylation Strategies for Propan-1-one Core Assembly

The synthesis of the propan-1-one core in 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one relies fundamentally on nucleophilic acylation mechanisms. These reactions proceed through the classical addition-elimination pathway characteristic of nucleophilic acyl substitution reactions [1] [2] [3]. The mechanism involves initial nucleophilic attack by the azetidine nitrogen on the acyl carbon, forming a tetrahedral intermediate, followed by elimination of the leaving group to regenerate the carbonyl functionality [4] [5].

Acid chloride reagents represent the most reactive acylating agents for this transformation. The high electrophilicity of the acyl carbon in acid chlorides facilitates rapid nucleophilic attack, while the excellent leaving group ability of chloride ensures efficient product formation [6] [7]. The reaction typically proceeds under mild conditions, with temperatures ranging from 0 to 25°C, and requires the presence of a base to neutralize the hydrogen chloride generated during the reaction [1] [8].

The mechanistic pathway involves two discrete steps: first, the nucleophilic azetidine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate with a positively charged nitrogen center. Subsequently, the chloride ion is expelled, and the carbonyl bond is reformed through elimination. The presence of a tertiary amine base, such as triethylamine or diisopropylethylamine, is essential to deprotonate the nitrogen center and facilitate the elimination process [1] [4].

Solvent selection plays a crucial role in optimizing these acylation reactions. Polar aprotic solvents such as dichloromethane and acetonitrile provide optimal conditions by stabilizing the charged intermediates without interfering with the nucleophilic attack. The choice of solvent directly influences both the reaction rate and the yield of the desired product [9] [4].

Temperature control is critical for achieving high selectivity and yield. Lower temperatures (0-25°C) favor the formation of the desired mono-acylated product while minimizing side reactions such as multiple acylation or decomposition of sensitive functional groups. The reaction is typically complete within 1-4 hours under these optimized conditions [2] [4].

Regioselective Chlorination Techniques

The introduction of the chlorine atom at the 2-position of the propan-1-one moiety requires highly regioselective chlorination methods. Traditional chlorination approaches often lack the selectivity necessary for complex substrates containing multiple reactive sites [10] [11] [12].

Electrophilic chlorination using N-chlorosuccinimide represents one of the most effective approaches for achieving regioselectivity. This method can be enhanced through the use of thiourea-based catalysts, which direct the chlorination to specific positions through hydrogen bonding interactions [10] [13]. The selectivity can reach ratios of up to 20:1 in favor of the desired regioisomer when appropriate catalysts are employed [13] [14].

Selenoether-catalyzed chlorination has emerged as a particularly promising technique for regioselective chlorination. This approach utilizes Lewis basic selenoether catalysts to achieve excellent orthoselectivity, with catalyst loadings as low as 1% proving effective [13] [14]. The mechanism involves coordination of the selenoether catalyst to the chlorinating reagent, creating a more selective electrophilic chlorine source.

Copper-mediated chlorination protocols offer another viable approach, particularly for aromatic substrates. Copper(II) chloride systems can provide moderate to good regioselectivity, with the advantage of operating under relatively mild conditions [15]. The reaction typically proceeds through a copper-mediated oxidative chlorination mechanism, where the substrate is oxidized by copper(II) and subsequently chlorinated [15].

The choice of chlorinating agent significantly impacts both the reaction outcome and selectivity. N-chlorosuccinimide provides the highest selectivity but requires careful temperature control to prevent decomposition. Chlorine gas offers high reactivity but poor selectivity, making it unsuitable for complex substrates. Copper(II) chloride systems provide a good balance between selectivity and practicality for larger scale preparations [15].

Solvent Effects in Azetidine Ring Formation

The formation of the azetidine ring system is highly sensitive to solvent effects, which influence both the reaction mechanism and the stability of intermediates [9] [16] [17]. The choice of solvent affects nucleophilicity, leaving group ability, and the overall thermodynamics of the cyclization process.

Polar aprotic solvents such as acetonitrile and dimethylformamide generally provide optimal conditions for azetidine ring formation. These solvents stabilize the transition states involved in the cyclization process while maintaining sufficient nucleophilicity of the nitrogen center [9] [17]. The polar nature of these solvents also helps to solvate the leaving groups, facilitating their departure during the ring-closing step.

Ionic liquids have shown exceptional promise for azetidine synthesis, often providing yields superior to conventional organic solvents [18] [15]. The unique properties of ionic liquids, including their ability to stabilize charged intermediates and their tuneable polarity, make them particularly suitable for heterocyclic synthesis [15]. Yields of 80-95% have been achieved in ionic liquid media, compared to 60-75% in conventional solvents.

Perfluorinated solvents offer unique advantages for reactions involving trifluoromethyl-containing substrates. These solvents provide a compatible environment for fluorinated intermediates and can help to suppress unwanted side reactions [19]. However, the yields in perfluorinated solvents are typically lower (50-65%) compared to conventional polar aprotic solvents.

The solvent polarity directly affects the rate of intramolecular cyclization reactions. Higher polarity solvents generally accelerate the cyclization process by stabilizing the charged transition states. However, excessive polarity can lead to competitive side reactions, making careful solvent selection crucial for optimal results [9] [17].

Temperature effects are closely related to solvent choice, as different solvents require different optimal temperatures for efficient ring formation. Polar aprotic solvents typically allow for lower reaction temperatures (25-60°C), while nonpolar solvents may require elevated temperatures (80-120°C) to achieve comparable reaction rates [9] [17].

Catalytic Approaches for Trifluoromethyl Group Incorporation

The incorporation of the trifluoromethyl group into the azetidine ring represents one of the most challenging aspects of the synthesis. Several catalytic strategies have been developed to achieve this transformation efficiently [20] [21] [22] [23].

Copper-catalyzed trifluoromethylation represents the most widely used approach for introducing trifluoromethyl groups. These reactions typically employ copper(I) iodide in combination with 1,10-phenanthroline as the catalyst system, with trimethylsilyl trifluoromethane serving as the trifluoromethyl source [21] [22]. The reaction proceeds through the formation of a copper-trifluoromethyl intermediate, which subsequently undergoes transmetalation and reductive elimination to form the desired C-CF₃ bond [23].

Palladium-catalyzed methods have gained significant attention due to their high efficiency and functional group tolerance. These systems typically use palladium(II) acetate as the catalyst and operate through a palladium(II)/palladium(IV) catalytic cycle [21] [23]. The reaction involves oxidative addition of the trifluoromethyl source, followed by reductive elimination to form the C-CF₃ bond. Yields of 60-90% are commonly achieved with this approach [21].

Photoredox catalysis offers a mild and environmentally friendly alternative for trifluoromethyl incorporation. These reactions use visible light-activated iridium or ruthenium complexes to generate trifluoromethyl radicals from various precursors [20] [24]. The radical mechanism allows for the functionalization of substrates under very mild conditions (25-40°C) and provides good functional group tolerance [20] [25].

Decarboxylative trifluoromethylation using trifluoroacetic acid as the trifluoromethyl source represents an economically attractive approach. This method combines photoredox catalysis with copper catalysis to achieve the decarboxylative installation of trifluoromethyl groups [20] [24]. The reaction proceeds through the photochemical generation of trifluoromethyl radicals from trifluoroacetic acid, followed by copper-mediated cross-coupling [20].

The choice of trifluoromethyl source significantly impacts the reaction outcome. Trimethylsilyl trifluoromethane provides excellent results but is relatively expensive. Trifluoroacetic acid offers a more economical alternative but requires specialized reaction conditions to achieve efficient conversion [20] [26] [24].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges that must be carefully addressed to ensure economical and safe manufacturing [27] [28] [29] [30].

Heat management represents one of the most critical challenges in industrial-scale production. Many of the reactions involved in the synthesis are exothermic, and the inability to efficiently remove heat can lead to thermal runaway and potentially dangerous conditions [28] [30]. Continuous flow reactors offer significant advantages in this regard, providing better heat transfer and more precise temperature control compared to traditional batch reactors [27] [28].

Mass transfer limitations become increasingly problematic as reaction scale increases. The efficiency of mixing decreases with scale, potentially leading to heterogeneous reaction conditions and reduced yields [28] [30]. Advanced mixing systems, including high-shear mixers and static mixers, are often required to maintain adequate mass transfer at industrial scales [28].

Catalyst recovery and recycling presents both economic and environmental challenges. The high cost of many catalysts used in trifluoromethylation reactions makes recovery essential for economic viability [29] [30]. Heterogeneous catalysts offer advantages in this regard, as they can be more easily separated and reused compared to homogeneous systems [30].

Safety considerations are paramount in industrial-scale production, particularly when dealing with hazardous reagents such as acid chlorides and chlorinating agents. Automated monitoring systems and real-time analytics are essential for maintaining safe operating conditions [28] [30]. The implementation of these safety systems typically requires 18-24 months and represents a significant investment [28].

Process control and reproducibility become increasingly challenging at industrial scales. Variations in raw material quality, equipment performance, and environmental conditions can all impact product quality and yield [28] [30]. Advanced process control systems, including real-time monitoring and feedback control, are essential for maintaining consistent product quality [29] [30].

Regulatory compliance adds another layer of complexity to industrial-scale production. The synthesis involves multiple hazardous chemicals and generates various waste streams that must be properly handled and disposed of in accordance with environmental regulations [29] [30]. This often requires significant investment in waste treatment and disposal infrastructure [30].